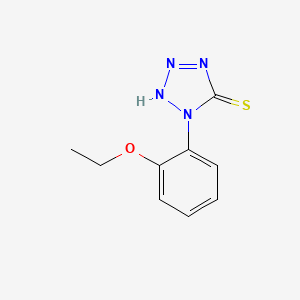

1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol

Overview

Description

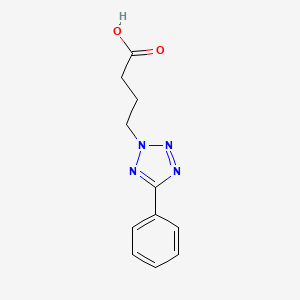

1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol (EPT) is a compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and research. EPT is a five-membered ring compound containing a sulfur atom and an ethoxy-phenyl group. It has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Tetrazole in Medicinal Chemistry

Tetrazole compounds are known for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (Patowary, Deka, & Bharali, 2021). These properties make tetrazoles an important pharmacophore in the development of new drugs. The bioisosteric similarity of tetrazoles to the carboxylic acid group allows for the modification of drugs to improve pharmacokinetic profiles and reduce side effects, suggesting that 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol could potentially be explored for similar pharmacological applications.

Tetrazole Derivatives in Antibacterial Research

Recent research has indicated the potential of tetrazole hybrids, such as tetrazole-oxazolidinone hybrids, in treating acute bacterial skin and skin structure infections caused by various bacteria, including drug-resistant strains (Gao, Xiao, & Huang, 2019). This suggests that 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol could be of interest in the development of novel antibacterial agents, particularly in the context of combating antibiotic resistance.

Tetrazoles in Chemical Synthesis and Material Science

Tetrazoles serve as key intermediates in the synthesis of various heterocyclic compounds and materials. Their utility in tandem catalysis for synthesizing nitrogen-containing heterocycles is noteworthy (Campos & Berteina‐Raboin, 2020). The review by Campos and Berteina‐Raboin outlines how tetrazoles, through tandem reactions, contribute to the formation of important compounds in medicinal chemistry, potentially opening up avenues for 1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol in similar chemical syntheses and material science applications.

Mechanism of Action

Target of Action

Related compounds such as etoxazole have been shown to target major insect and acarus pests .

Mode of Action

It is known that etoxazole, a related compound, acts as an organofluorine chitin synthesis inhibitor . It interferes with the synthesis of chitin, a key component of the exoskeleton of insects and the cell walls of fungi, thereby inhibiting the growth and development of these organisms .

Biochemical Pathways

The inhibition of chitin synthesis by related compounds suggests that it may interfere with the pathways involved in the production and regulation of chitin .

Result of Action

Based on the action of related compounds, it can be inferred that it may lead to the inhibition of growth and development in targeted organisms by interfering with chitin synthesis .

properties

IUPAC Name |

1-(2-ethoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-2-14-8-6-4-3-5-7(8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWZTFHOHNSPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220086 | |

| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxy-phenyl)-1H-tetrazole-5-thiol | |

CAS RN |

22347-26-8 | |

| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22347-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)

![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)

![1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol](/img/structure/B3340067.png)

![1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B3340077.png)